Cas no 56030-16-1 (3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride)

3-Chloro-5-methoxy-benzothiophene-2-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for constructing benzothiophene-based scaffolds. The presence of both chloro and methoxy substituents enhances its reactivity, enabling selective functionalization at multiple sites. The carbonyl chloride group offers high electrophilicity, facilitating efficient acylation or amidation reactions. This compound is useful in pharmaceutical and agrochemical research, where benzothiophene derivatives exhibit significant biological activity. Its stability under controlled conditions ensures reliable handling in synthetic workflows. The structural features of this intermediate allow for further derivatization, making it a key building block for developing complex heterocyclic compounds. Proper storage under anhydrous conditions is recommended to maintain reactivity.
3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride structure
56030-16-1 structure
Product Name:3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride
CAS No:56030-16-1
MF:C10H6Cl2O2S
MW:261.124439716339
CID:350032
PubChem ID:10199109
Update Time:2025-11-07

3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-carbonyl chloride, 3-chloro-5-methoxy-
    • 3-chloro-5-methoxy-1-benzothiophene-2-carbonyl chloride
    • DLJHFQNHWUTVRD-UHFFFAOYSA-N
    • SCHEMBL1447569
    • 3-chloro-5-methoxy-benzo[b]thiophene-2-carbonyl chloride
    • DTXSID40436708
    • 56030-16-1
    • 3-chloro-5-methoxybenzo[b]thiophene-2-carbonylchloride
    • 3-chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride
    • 3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride
    • Inchi: 1S/C10H6Cl2O2S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3
    • InChI Key: DLJHFQNHWUTVRD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)Cl)SC2C=CC(=CC=21)OC

Computed Properties

  • Exact Mass: 259.94668
  • Monoisotopic Mass: 259.9465560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • PSA: 26.3

3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C632360-20mg
3-Chloro-5-methoxy-benzo[b]thiophene-2-carbonyl Chloride
56030-16-1
20mg
$ 50.00 2022-06-06
TRC
C632360-40mg
3-Chloro-5-methoxy-benzo[b]thiophene-2-carbonyl Chloride
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$ 95.00 2022-06-06
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3-Chloro-5-methoxy-benzo[b]thiophene-2-carbonyl Chloride
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$ 320.00 2022-06-06

Additional information on 3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride

Professional Introduction to 3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride (CAS No. 56030-16-1)

3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride (CAS No. 56030-16-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique benzobthiophene core structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both chloro and methoxy substituents on the benzobthiophene ring enhances its reactivity, making it a valuable building block for further chemical modifications.

The benzobthiophene scaffold is a prominent heterocyclic system that has been extensively studied for its potential applications in medicinal chemistry. Its aromatic nature and ability to form stable complexes with biological targets make it an attractive scaffold for drug discovery. In particular, derivatives of benzobthiophene have shown promise in the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride allows for diverse functionalization strategies, enabling the synthesis of a wide range of pharmacologically relevant molecules.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced therapeutic efficacy and reduced side effects. The benzobthiophene moiety, due to its structural versatility, has emerged as a key component in this endeavor. Studies have demonstrated that benzobthiophene derivatives can interact with biological targets in unique ways, often leading to potent and selective pharmacological activity. For instance, certain benzobthiophene-based compounds have been reported to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation.

The synthesis of 3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride involves a series of carefully orchestrated chemical reactions that highlight the importance of precision in organic synthesis. The chloro group at the 3-position and the methoxy group at the 5-position are strategically placed to maximize the compound's utility as an intermediate. The carbonyl chloride functionality at the 2-position further enhances its reactivity, allowing for facile introduction of other functional groups through nucleophilic addition reactions.

One of the most compelling aspects of 3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride is its role in the development of novel drug candidates. Researchers have leveraged its structural features to design molecules that target specific disease pathways. For example, studies have shown that benzobthiophene derivatives can modulate the activity of kinases and other enzymes implicated in cancer progression. By incorporating additional functional groups into the benzobthiophene core, chemists can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic outcomes.

The versatility of 3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride also extends to its application in agrochemical research. Heterocyclic compounds derived from benzobthiophene have shown potential as leads for developing new pesticides and herbicides. These compounds can interact with biological targets in plants and pests, offering an alternative to traditional agrochemicals that may have environmental or health concerns. The ability to modify the benzobthiophene core allows researchers to optimize these compounds for specific applications, ensuring their efficacy while minimizing adverse effects.

In conclusion, 3-Chloro-5-methoxy-benzobthiophene-2-carbonyl Chloride (CAS No. 56030-16-1) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for benzobthiophene derivatives, compounds like this are poised to play a crucial role in the development of next-generation therapeutics and agrochemicals.

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